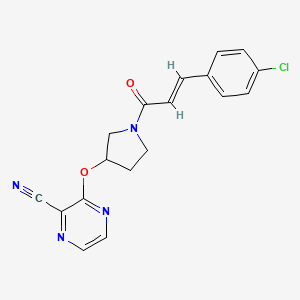
(E)-3-((1-(3-(4-chlorophenyl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-((1-(3-(4-chlorophenyl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C18H15ClN4O2 and its molecular weight is 354.79. The purity is usually 95%.
BenchChem offers high-quality (E)-3-((1-(3-(4-chlorophenyl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-((1-(3-(4-chlorophenyl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Novel Compounds : Novel compounds related to (E)-3-((1-(3-(4-chlorophenyl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile have been synthesized. These include various dihydro-pyridine-3-carbonitriles, which were created by reacting with different substituted phenyl ethanones and cyanoacetate or malononitrile in the presence of ammonium acetate (Khalifa, Al-Omar, & Ali, 2017).
Characterization and Reactivity Studies : Research on enaminonitriles has demonstrated new syntheses of 1,3-substituted pyrazole-4-carbonitrile. Compounds like acetyl 1-p-chlorophenylpyrazole-4-carbonitrile have been condensed with various reagents like hydrazine hydrate, revealing insights into the reactivity of these compounds (Ghozlan, Abdelhamid, Elnagdi, & Gaber, 2005).
Biological Activity Studies
Antimicrobial Activities : Certain pyrazole-based heterocycles have shown promising antimicrobial activities. For instance, compounds involving 4-chlorophenylpyrazole-4-carbonitrile frameworks exhibited significant antimicrobial properties, with some showing potent effects against both Gram-negative and Gram-positive bacteria (Hafez, El-Gazzar, & Zaki, 2016).
Antitumor and Antiproliferative Effects : Studies have explored the potential antitumor agents derived from pyrazole-carbonitrile compounds. Compounds related to (E)-3-((1-(3-(4-chlorophenyl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile demonstrated significant cytotoxic activity against certain types of breast and ovarian tumors, highlighting their potential as antitumor agents (Farag et al., 2010).
Material Science and Optical Studies
- Structural and Optical Characteristics : Pyridine derivatives, including those similar to the compound , have been studied for their structural and optical characteristics. These studies include the examination of their thermal, structural, optical, and diode characteristics, revealing valuable information for potential applications in material science (Zedan, El-Taweel, & El-Menyawy, 2020).
properties
IUPAC Name |
3-[1-[(E)-3-(4-chlorophenyl)prop-2-enoyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c19-14-4-1-13(2-5-14)3-6-17(24)23-10-7-15(12-23)25-18-16(11-20)21-8-9-22-18/h1-6,8-9,15H,7,10,12H2/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEGWURTHHGJTI-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)/C=C/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

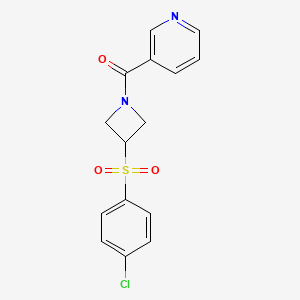
![methyl 3-(N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2430852.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2430854.png)
![7,9-dimethyl-1-(naphthalen-1-ylmethyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/no-structure.png)
![4-(dimethylsulfamoyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2430858.png)
![N-allyl-4-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoyl}-1H-pyrrole-2-carboxamide](/img/structure/B2430863.png)
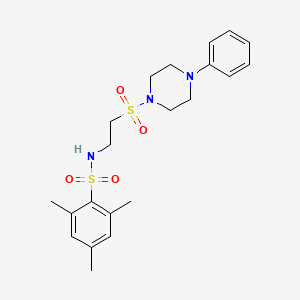

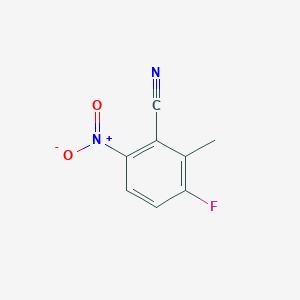
![Ethyl 1-((3,4-difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2430870.png)
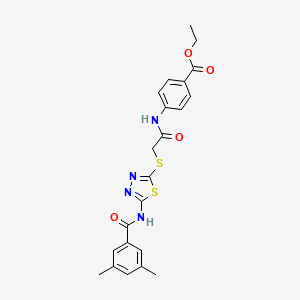
![N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2430872.png)